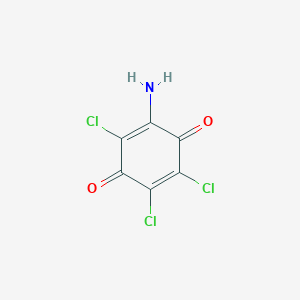
2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and reactivity. This compound belongs to the family of cyclohexadienes, characterized by a six-carbon ring with alternating double bonds and various substituents. The presence of amino and chloro groups in this compound makes it highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione typically involves the chlorination of cyclohexadiene derivatives followed by amination. One common method involves the reaction of 2,5-dichlorocyclohexa-2,5-diene-1,4-dione with ammonia under controlled conditions to introduce the amino group . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chloro groups can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced cyclohexadienes, and substituted cyclohexadienes, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of amino and chloro groups creates a highly reactive platform due to electronic and steric strains. These groups act as electrophilic centers, attracting nucleophilic species, which can lead to various addition reactions. The compound’s reactivity is further enhanced by the conjugated diene system, which allows for resonance stabilization of intermediates .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: This compound has multiple amine groups and is used in similar applications.
2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione: Another related compound with different substitution patterns.
Uniqueness
2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of amino and chloro groups, which provides a distinct reactivity profile. This makes it particularly useful in applications requiring selective reactivity and stability .
Properties
CAS No. |
91813-98-8 |
|---|---|
Molecular Formula |
C6H2Cl3NO2 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
2-amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H2Cl3NO2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h10H2 |
InChI Key |
XKJPSLJHYVCADH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14356991.png)
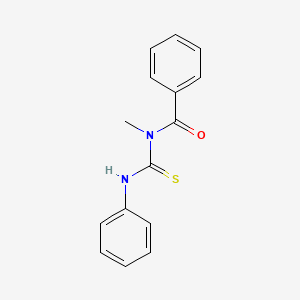
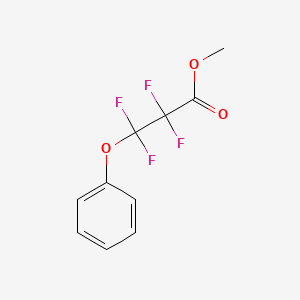
![N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]](/img/structure/B14357012.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate](/img/structure/B14357013.png)
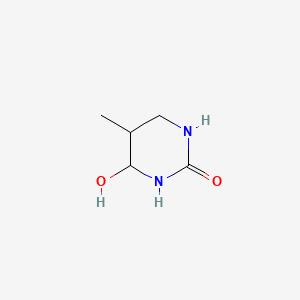
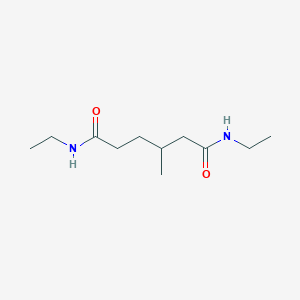
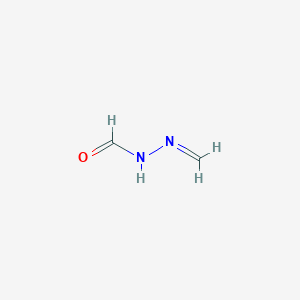
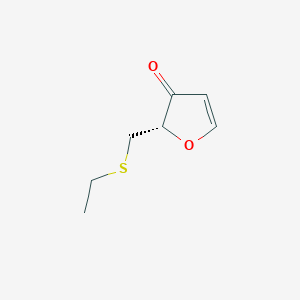
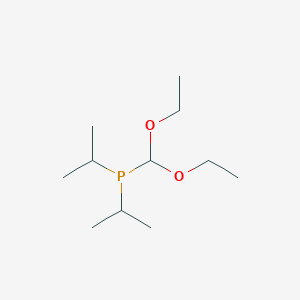
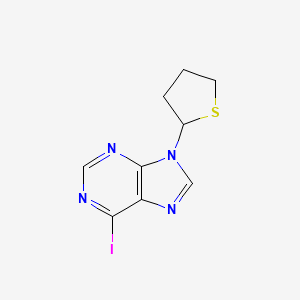
![1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B14357057.png)
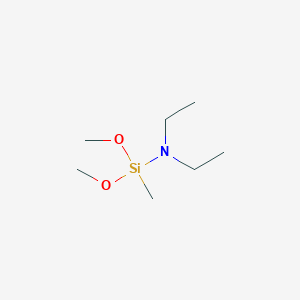
![Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate](/img/structure/B14357069.png)
